molecular formula C9H8O2 B1352479 2-Hydroxycinnamaldehyde CAS No. 3541-42-2

2-Hydroxycinnamaldehyde

Cat. No. B1352479
CAS RN: 3541-42-2
M. Wt: 148.16 g/mol
InChI Key: BSDNZCQPDVTDET-HWKANZROSA-N
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Description

2-Hydroxycinnamaldehyde (HCA) is a natural product found in Cryptocarya amygdalina . It is a member of cinnamaldehydes and has the molecular formula C9H8O2 . The molecular weight of HCA is 148.16 g/mol .


Synthesis Analysis

The synthesis of cinnamaldehydes, including 2-Hydroxycinnamaldehyde, involves various chemical reactions . The electrophilicity of the trans-cinnamaldehydes affects the antibacterial activity .


Molecular Structure Analysis

The IUPAC name of 2-Hydroxycinnamaldehyde is (E)-3-(2-hydroxyphenyl)prop-2-enal . The InChI and SMILES strings provide a detailed description of its molecular structure .


Chemical Reactions Analysis

2-Hydroxycinnamaldehyde has been found to exhibit anticancer effects through multiple mechanisms . It also shows significant effects in the treatment of psoriasis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxycinnamaldehyde include a density of 1.2±0.1 g/cm3, a boiling point of 311.3±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Cancer Biology .

Summary of the Application

2-Hydroxycinnamaldehyde (2’-HCA) has been found to induce apoptosis in human promyelocytic leukemia HL-60 cells . This compound triggers the activation of mitochondrial pathways, leading to cell death .

Methods of Application or Experimental Procedures

The compound 2’-HCA was applied to HL-60 cells in a laboratory setting . The researchers observed the effects of 2’-HCA on the cells, particularly its impact on the activation of the c-Jun N-terminal kinase (JNK) and the accumulation of reactive oxygen species (ROS) .

Results or Outcomes

The study found that 2’-HCA induced apoptosis in the HL-60 cells through the activation of mitochondrial pathways . The compound also led to the activation of JNK and the accumulation of ROS . The pharmacological inhibition of JNK effectively prevented 2’-HCA-induced apoptosis .

Application in Biochemical Research

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

2-Hydroxycinnamaldehyde has been found to stimulate the activity of Heat Shock Factor 1 (HSF1), leading to the enhanced expression of BAG3 .

Methods of Application or Experimental Procedures

In the study, the researchers applied 2’-Hydroxycinnamaldehyde to cells and observed its effects on the expression of BAG3 .

Results or Outcomes

The study found that 2’-Hydroxycinnamaldehyde is responsible for the enhanced expression of BAG3 . When the expression of BAG3 was suppressed using siRNA, more evidence that BAG3 was directly involved in 2’-Hydroxycinnamaldehyde-induced cancer cell death was discovered .

Application in Breast Cancer Research

Specific Scientific Field

This application falls under the field of Breast Cancer Research .

Summary of the Application

2-Hydroxycinnamaldehyde has been found to inhibit the epithelial-mesenchymal transition in breast cancer cells . This process plays a critical role in cancer progression and in maintaining cancer stem cell properties .

Methods of Application or Experimental Procedures

The researchers applied 2’-Hydroxycinnamaldehyde to breast cancer cells and observed its effects on the transcriptional program during the epithelial-mesenchymal transition .

Results or Outcomes

The study found that 2’-Hydroxycinnamaldehyde induces epithelial reversion at nanomolar concentrations by suppressing Snail via the nuclear translocalization of GSK-3β, which results in the transcriptional upregulation of E-cadherin . It also activates the transcription factor KLF17, which suppresses Id-1 . Further, 2’-Hydroxycinnamaldehyde treatment significantly inhibits lung metastasis in a mouse orthotopic breast cancer model .

Application in Organic Chemistry

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

2-Hydroxycinnamaldehydes have been used in an efficient asymmetric multicatalytic system involving iminium catalysis and anion-binding catalysis .

Methods of Application or Experimental Procedures

In the study, the researchers developed a one-pot, two-step reaction sequence of 2-hydroxycinnamaldehydes and enolic 1,3-dicarbonyl nucleophiles to construct an enantioenriched 2,8-dioxabicyclo .

Results or Outcomes

The study demonstrated that the developed multicatalytic system exhibited high catalytic activity .

Application in Anticancer Research

Specific Scientific Field

This application falls under the field of Anticancer Research .

Summary of the Application

2-Hydroxycinnamaldehyde and its derivative, 2-benzoyloxycinnamaldehyde, have been suggested as promising therapeutic candidates for cancer treatment . They exert immunomodulatory, anti-platelets, and anti-inflammatory activities .

Methods of Application or Experimental Procedures

The researchers investigated the molecular mechanisms underlying the anti-tumoral and anti-metastatic effects of these compounds .

Application in Physiological Research

Specific Scientific Field

This application falls under the field of Physiological Research .

Summary of the Application

2-Hydroxycinnamaldehyde has been found to impede cell penetration through Matrigel .

Methods of Application or Experimental Procedures

The researchers used siRNA to knock down BMP7 expression in FaDU cells to further prove that BMP7 is responsible for the antimigration action of 2’-hydroxycinnamaldehyde in FaDU cells .

Results or Outcomes

The study found that an increase in the expression of exogenous BMP7 was shown to impede cell penetration through Matrigel in the absence of treatment with 2’-hydroxycinnamaldehyde .

Safety And Hazards

2-Hydroxycinnamaldehyde can cause skin irritation and serious eye irritation . Precautionary measures include washing hands thoroughly after handling and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

(E)-3-(2-hydroxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-7,11H/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDNZCQPDVTDET-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601295133
Record name (2E)-3-(2-Hydroxyphenyl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (E)-3-(2-Hydroxyphenyl)-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Hydroxycinnamaldehyde

CAS RN

60125-23-7, 3541-42-2
Record name (2E)-3-(2-Hydroxyphenyl)-2-propenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60125-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamaldehyde, o-hydroxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-(2-Hydroxyphenyl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxycinnamaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (E)-3-(2-Hydroxyphenyl)-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

131 - 132 °C
Record name (E)-3-(2-Hydroxyphenyl)-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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